Ammonium perfluorooctanoate

Descripción

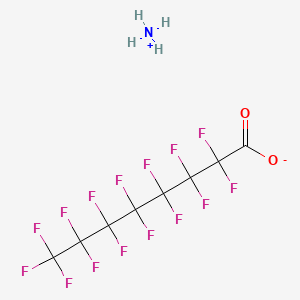

Structure

3D Structure of Parent

Propiedades

Número CAS |

3825-26-1 |

|---|---|

Fórmula molecular |

C8H4F15NO2 |

Peso molecular |

431.10 g/mol |

Nombre IUPAC |

azane;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid |

InChI |

InChI=1S/C8HF15O2.H3N/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25);1H3 |

Clave InChI |

YOALFLHFSFEMLP-UHFFFAOYSA-N |

SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |

SMILES canónico |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.N |

Otros números CAS |

3825-26-1 |

Pictogramas |

Corrosive; Irritant; Health Hazard |

Números CAS relacionados |

335-67-1 (Parent) |

Sinónimos |

ammonium perfluorooctanoate APFO pentadecafluorooctanoic acid perfluorinated octanoic acid perfluorooctanoate perfluorooctanoic acid perfluorooctanoic acid, anhydride perfluorooctanoic acid, cesium salt perfluorooctanoic acid, chromium (3+) salt perfluorooctanoic acid, cobalt (2+) salt perfluorooctanoic acid, lithium salt perfluorooctanoic acid, monoammonium salt perfluorooctanoic acid, monopotassium salt perfluorooctanoic acid, monosilver (1+) salt perfluorooctanoic acid, monosodium salt perfluorooctanoyl chloride PFOA cpd sodium perfluorooctanoate |

Origen del producto |

United States |

Foundational & Exploratory

Synthesis of Ammonium Perfluorooctanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium perfluorooctanoate (APFO), a salt of the perfluorinated carboxylic acid perfluorooctanoic acid (PFOA), has been a key processing aid in the production of various fluoropolymers. This technical guide provides an in-depth overview of the primary synthesis pathways for obtaining APFO, focusing on electrochemical fluorination (ECF), telomerization, and the thermolysis of fluoropolymers. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Electrochemical Fluorination (ECF)

Electrochemical fluorination, specifically the Simons process, is a well-established method for the production of perfluorinated compounds, including the precursor to PFOA, perfluorooctanoyl fluoride (B91410) (PFOF).[1][2][3][4] The process involves the electrolysis of a solution of a hydrocarbon precursor, in this case, octanoyl chloride, in anhydrous hydrogen fluoride.[1]

A key characteristic of the Simons ECF process is the production of a mixture of linear and branched isomers. The linear isomer of PFOA typically constitutes about 78% of the product mixture, with the remaining 22% being various branched isomers.

Experimental Protocol: Simons Electrochemical Fluorination of Octanoyl Chloride

The following protocol is a representative laboratory-scale procedure for the synthesis of PFOF, the acyl fluoride precursor to PFOA, via the Simons ECF process.

Materials:

-

Octanoyl chloride (C₈H₁₅ClO)

-

Anhydrous hydrogen fluoride (HF)

-

Nickel anode

-

Steel or nickel cathode

-

Electrochemical cell (Simons cell)

-

Cooling system

-

Gas outlet for hydrogen gas

-

Scrubber for HF vapor

Procedure:

-

Cell Preparation: A Simons electrochemical fluorination cell equipped with a nickel anode and a steel or nickel cathode is assembled. The cell is designed to handle anhydrous hydrogen fluoride and is equipped with a cooling system to maintain the desired operating temperature. A gas outlet is connected to a scrubber to safely handle the hydrogen gas produced during electrolysis.

-

Electrolyte Preparation: Anhydrous hydrogen fluoride is condensed into the cooled electrochemical cell.

-

Addition of Reactant: Octanoyl chloride is dissolved in the anhydrous hydrogen fluoride to create the electrolyte solution. The concentration of the organic substrate is typically kept low.

-

Electrolysis: A constant voltage of approximately 5-6 V is applied across the electrodes.[1] The electrolysis is carried out at a controlled temperature, typically between 0 and 20 °C. During the process, hydrogen gas evolves at the cathode. The electrolysis is continued until the desired degree of fluorination is achieved, which can be monitored by analyzing the off-gases.

-

Product Isolation: After the electrolysis is complete, the volatile products, including perfluorooctanoyl fluoride and excess hydrogen fluoride, are distilled from the electrochemical cell.

-

Purification: The collected distillate is then subjected to fractional distillation to separate the perfluorooctanoyl fluoride from any remaining hydrogen fluoride and other byproducts.

-

Hydrolysis to PFOA: The purified perfluorooctanoyl fluoride is then hydrolyzed to perfluorooctanoic acid. This is typically achieved by reacting the acyl fluoride with water.

-

Final Purification: The resulting PFOA is then purified, for example, by distillation or recrystallization.

Quantitative Data

| Parameter | Value/Description |

| Starting Material | Octanoyl Chloride |

| Primary Product | Perfluorooctanoyl Fluoride |

| Final Product | Perfluorooctanoic Acid |

| Isomer Distribution | ~78% Linear, ~22% Branched |

| Typical Voltage | 5-6 V[1] |

| Anode Material | Nickel[1] |

| Solvent/Fluorine Source | Anhydrous Hydrogen Fluoride[1] |

Experimental Workflow

Telomerization

Telomerization is another significant industrial method for the synthesis of PFOA. This process involves the reaction of a "telogen" with a "taxogen".[5] In the context of PFOA synthesis, a perfluoroalkyl iodide, such as perfluoroethyl iodide (C₂F₅I), acts as the telogen, and tetrafluoroethylene (B6358150) (TFE, C₂F₄) serves as the taxogen.[5] This method is known for producing predominantly linear PFOA isomers.

The overall process can be broken down into three main stages:

-

Telomerization: Reaction of the telogen with the taxogen to form a longer-chain perfluoroalkyl iodide.

-

Oxidation: Conversion of the terminal iodide to a carboxylic acid group.

-

Purification: Isolation and purification of the final PFOA product.

Experimental Protocol: Telomerization of Tetrafluoroethylene

The following protocol outlines a general laboratory-scale procedure for the synthesis of PFOA via telomerization.

Materials:

-

Perfluoroethyl iodide (C₂F₅I)

-

Tetrafluoroethylene (TFE, C₂F₄)

-

Initiator (e.g., a peroxide or azo compound, or thermal initiation)

-

Solvent (optional, e.g., a perfluorinated solvent)

-

Oxidizing agent (e.g., oleum, chromium trioxide)

-

High-pressure reactor

Procedure:

-

Reactor Setup: A high-pressure reactor is charged with the telogen, perfluoroethyl iodide, and an initiator if required. A solvent may also be added.

-

Telomerization Reaction: The reactor is sealed and heated to the desired temperature. Tetrafluoroethylene is then introduced into the reactor under pressure. The reaction is allowed to proceed for a set period, during which the TFE molecules add to the perfluoroethyl iodide, forming a mixture of perfluoroalkyl iodides of varying chain lengths.

-

Product Separation: After the reaction, the reactor is cooled, and the excess TFE is vented. The resulting mixture of perfluoroalkyl iodides is then separated from the unreacted starting materials and byproducts, often by distillation.

-

Oxidation: The fraction containing the desired perfluorooctyl iodide is then subjected to an oxidation step. This is a critical step to convert the terminal iodide to a carboxylic acid group. This can be achieved using strong oxidizing agents.

-

Work-up and Purification: The reaction mixture from the oxidation step is then worked up to isolate the crude PFOA. This may involve extraction and washing steps. The crude PFOA is then purified, for instance, by distillation under reduced pressure or by recrystallization from a suitable solvent.

Quantitative Data

| Parameter | Value/Description |

| Telogen | Perfluoroethyl Iodide (C₂F₅I) |

| Taxogen | Tetrafluoroethylene (C₂F₄) |

| Intermediate | Perfluorooctyl Iodide |

| Final Product | Perfluorooctanoic Acid (predominantly linear) |

| Typical Yield | 48 mol% for telomers n1-n4 under specific conditions[6] |

Experimental Workflow

References

- 1. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 2. US9340884B2 - Process for the electrochemical fluorination of organic compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Simons: Joseph Simons | Materials Research Institute [mri.psu.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Toxicological Effects of Ammonium Perfluorooctanoate (APFO) on Aquatic Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological effects of Ammonium (B1175870) Perfluorooctanoate (APFO), the ammonium salt of perfluorooctanoic acid (PFOA), on a range of aquatic organisms. APFO is a persistent environmental contaminant of significant concern due to its widespread distribution and potential for bioaccumulation.[1][2] This document synthesizes key findings on acute and chronic toxicity, details common experimental methodologies, and visualizes the underlying molecular mechanisms of toxicity.

Quantitative Toxicological Data

The toxicity of APFO (referred to interchangeably with its anion, PFOA) to aquatic life varies significantly across different species and trophic levels. The following tables summarize key acute and chronic toxicity endpoints to facilitate comparison.

Table 1: Acute Toxicity of PFOA to Aquatic Organisms

| Species | Trophic Level | Endpoint (Duration) | Value (mg/L) | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | Fish | LC50 (96 h) | > 400 | [2][3] |

| Danio rerio (Zebrafish) Embryo | Fish | LC50 (48 h) | 1005 | [4][5] |

| Danio rerio (Zebrafish) Embryo | Fish | LC50 (96 h) | 371 - 661.7 | [4] |

| Danio rerio (Zebrafish) Larvae | Fish | LC50 (120 h) | 40.05 | [4] |

| Pimephales promelas (Fathead Minnow) | Fish | LC50 (96 h) | > 100 | [6] |

| Daphnia magna (Water Flea) | Invertebrate | EC50 (48 h) | > 400 | [2][3] |

| Hyalella azteca (Amphipod) | Invertebrate | LC50 (42 d) | 51 | [6] |

| Pseudokirchneriella subcapitata (Green Algae) | Algae | EC50 (96 h) | > 400 | [2][3] |

| Chlorella pyrenoidosa (Green Algae) | Algae | EC50 (96 h) | 207.46 | |

| Selenastrum capricornutum (Green Algae) | Algae | EC50 (96 h) | 190.99 |

LC50: Lethal Concentration causing 50% mortality. EC50: Effective Concentration causing a 50% response (e.g., immobilization or growth inhibition).

Table 2: Chronic Toxicity of PFOA to Aquatic Organisms

| Species | Trophic Level | Endpoint (Duration) | NOEC (mg/L) | LOEC (mg/L) | Reference |

| Daphnia magna (Water Flea) | Invertebrate | Reproduction (21 d) | 12.5 | - | [7] |

| Hyalella azteca (Amphipod) | Invertebrate | Reproduction (42 d) | < 0.84 | 0.84 | [6] |

| Pseudokirchneriella subcapitata (Green Algae) | Algae | Growth Rate & Biomass (96 h) | 12.5 | - | [2][3] |

NOEC: No Observed Effect Concentration. LOEC: Lowest Observed Effect Concentration.

Mechanisms of Toxicity

PFOA exposure can induce a variety of adverse effects in aquatic organisms, including developmental abnormalities, reproductive issues, and oxidative stress.[4][7] One of the key mechanisms underlying PFOA-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.[8][9]

Oxidative Stress via the Keap1/Nrf2 Signaling Pathway

In zebrafish embryos, PFOA has been shown to induce cardiotoxicity by disrupting the Keap1/Nrf2 pathway.[8] This pathway is a critical cellular defense mechanism against oxidative stress.[9][10] Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. Upon exposure to oxidative stressors like PFOA-induced ROS, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-driven genes. These genes encode for protective enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[8][10] PFOA exposure has been observed to inhibit this protective pathway, leading to an accumulation of ROS, increased cellular damage (e.g., lipid peroxidation), and ultimately, adverse effects like cardiac malformations.[8]

Experimental Protocols

Aquatic toxicity testing is typically conducted following standardized guidelines to ensure data quality and comparability. The OECD (Organisation for Economic Co-operation and Development) Test Guidelines are internationally accepted specifications for such testing.[1][2][11]

Representative Protocol: Fish Acute Toxicity Test (adapted from OECD TG 203)

This protocol outlines the general procedure for determining the acute toxicity (96-hour LC50) of a substance like APFO to fish.

1. Test Organism:

-

Species: A standard species such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) is used.[1][11]

-

Acclimation: Fish are acclimated to laboratory conditions (temperature, water quality, lighting) for at least 12-16 hours before the test.[1]

2. Test Conditions:

-

System: The test is conducted using a static or semi-static system. In a static test, the water is not changed for the duration of the exposure. In a semi-static test, the test solutions are renewed periodically (e.g., every 24 hours).[1]

-

Water: Reconstituted fresh water with controlled pH, hardness, and dissolved oxygen is used.

-

Temperature & Light: Maintained at a constant, species-appropriate temperature with a defined light:dark cycle (e.g., 14:10 hours).[12]

-

Loading: The number of fish per volume of test solution is kept low to avoid stress and depletion of dissolved oxygen.

3. Procedure:

-

Range-Finding Test: A preliminary test with a wide range of concentrations is often performed to determine the appropriate concentration range for the definitive test.[1]

-

Definitive Test:

4. Observations & Data Collection:

-

Mortality: The number of dead fish in each tank is recorded at 24, 48, 72, and 96 hours.[1][2]

-

Sub-lethal Effects: Any abnormal behavior (e.g., loss of equilibrium, respiratory distress) is also noted.

-

Water Quality: Parameters like pH, dissolved oxygen, and temperature are measured throughout the test to ensure they remain within acceptable limits.

-

Analytical Verification: The concentration of APFO in the test water is measured at the beginning and end of the test to confirm exposure levels.[1]

5. Data Analysis:

-

The LC50 value and its 95% confidence limits for each observation period are calculated using appropriate statistical methods, such as probit analysis.

Conclusion

The data clearly indicate that while acute lethal concentrations of APFO for many aquatic species are relatively high (often in the hundreds of mg/L), chronic and sub-lethal effects, particularly on reproduction and growth in invertebrates and algae, can occur at significantly lower concentrations (in the range of 0.84 to 12.5 mg/L).[2][3][6] The mechanism of toxicity is complex, but disruption of cellular oxidative balance through pathways like Keap1/Nrf2 is a significant factor.[8] Standardized testing protocols, such as those provided by the OECD, are crucial for generating the reliable data needed to assess the environmental risk posed by APFO and to establish protective water quality guidelines.[1][2][11] Further research into the long-term, multi-generational effects and the intricate molecular pathways of toxicity is essential for a comprehensive understanding of the impact of this persistent chemical on aquatic ecosystems.

References

- 1. biotecnologiebt.it [biotecnologiebt.it]

- 2. oecd.org [oecd.org]

- 3. Acute and chronic aquatic toxicity of ammonium perfluorooctanoate (APFO) to freshwater organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Toxicity of per- and polyfluoroalkyl substances to aquatic vertebrates [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Toxicity of Per- and Polyfluoroalkyl Substances to Aquatic Invertebrates, Planktons, and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Perfluorooctanoic acid (PFOA) induces cardiotoxicity by activating the Keap1/Nrf2 pathway in zebrafish (Danio rerio) embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signaling pathways of oxidative stress in aquatic organisms exposed to xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 12. PFOS, PFNA, and PFOA Sub-Lethal Exposure to Embryonic Zebrafish Have Different Toxicity Profiles in Terms of Morphometrics, Behavior and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Environmental Journey of Ammonium Perfluorooctanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) perfluorooctanoate (APFO), a salt of perfluorooctanoic acid (PFOA), has been a substance of significant industrial importance, primarily in the manufacturing of fluoropolymers. However, its exceptional chemical stability has led to its widespread distribution and persistence in the environment, raising concerns about its potential impact on ecosystems and human health. This in-depth technical guide provides a comprehensive overview of the environmental fate and transport of APFO, offering critical data, detailed experimental protocols, and visual representations of key processes to support research and development efforts.

Core Physicochemical Properties and Environmental Distribution

APFO readily dissociates in the environment to form the perfluorooctanoate (PFOA) anion, which is the form predominantly detected in environmental matrices.[1][2] The strong carbon-fluorine bond imparts high thermal and chemical stability to PFOA, making it resistant to typical environmental degradation processes.[3][4] Its physicochemical properties govern its movement and partitioning in the environment.

Table 1: Physicochemical Properties of Ammonium Perfluorooctanoate (APFO) and Perfluorooctanoic Acid (PFOA)

| Property | Value | Reference |

| This compound (APFO) | ||

| Molecular Formula | C₈H₄F₁₅NO₂ | [5] |

| Molecular Weight | 431.10 g/mol | [5] |

| Physical State | White powder | [5] |

| Water Solubility | 14,200 mg/L (exp.) | [6] |

| Melting Point | 165 °C (decomposes) | [6] |

| Vapor Pressure | ≤ 0.012 Pa (exp.) | [6] |

| Perfluorooctanoic Acid (PFOA) | ||

| Molecular Formula | C₈HF₁₅O₂ | |

| Molecular Weight | 414.07 g/mol | |

| Physical State | Solid | [1] |

| Water Solubility | 9,500 mg/L at 25°C | [7][8] |

| Melting Point | 55 °C (exp.) | [6] |

| Boiling Point | 189 °C (exp.) | [6] |

| Vapor Pressure | 4.2 Pa (exp.) | [6] |

| Acid Dissociation Constant (pKa) | ~ -0.5 to 3.8 | [1] |

The environmental distribution of PFOA is widespread, with detectable concentrations found in various environmental compartments across the globe.

Table 2: Environmental Concentrations of Perfluorooctanoic Acid (PFOA) in Various Matrices

| Matrix | Concentration Range | Location/Study Highlights | Reference |

| Surface Water | ng/L to µg/L | Higher concentrations near industrial sources and wastewater treatment plants. | [9] |

| Groundwater | ng/L to µg/L | Contamination often linked to industrial emissions and use of aqueous film-forming foams (AFFF). | [9] |

| Soil and Sediment | ng/kg to µg/kg | Sorption to organic matter influences retention in soil and sediment. | [9] |

| Air (PM2.5) | pg/m³ to ng/m³ | Long-range atmospheric transport is a significant distribution pathway. | [9] |

| Fish Tissue | ng/g to µg/g | Bioaccumulation is observed, particularly in protein-rich tissues. | [10][11] |

Environmental Transport Mechanisms

The movement of APFO/PFOA through the environment is a complex process involving atmospheric, aquatic, and terrestrial pathways. Industrial facilities are major point sources, releasing these compounds into the air and water.

Atmospheric Transport and Deposition

APFO/PFOA can be released into the atmosphere and undergo long-range transport as gases or adsorbed to particulate matter.[7][12] Atmospheric deposition, both wet (in rain and snow) and dry, transfers these compounds to soil and surface waters, often far from the original source.[7][13]

Transport in Soil and Water

In aquatic environments, PFOA is highly soluble and mobile.[1] In soil, its mobility is influenced by factors such as organic carbon content and pH, with sorption to organic matter being a key retention mechanism. However, due to its persistence, even sorbed PFOA can act as a long-term source for groundwater contamination through leaching.[14]

Degradation and Transformation

PFOA is highly resistant to biodegradation, hydrolysis, and photolysis under typical environmental conditions.[15] This persistence is a primary reason for its widespread presence in the environment.

Biodegradation

While complete mineralization of PFOA by microorganisms is not readily observed, some studies have shown limited biotransformation. Certain microbial strains, such as Pseudomonas and Acidimicrobium, have demonstrated the ability to partially degrade PFOA, often through a process of stepwise defluorination and chain shortening, leading to the formation of shorter-chain perfluorinated carboxylic acids (PFCAs).[11][16][17]

Abiotic Degradation

Advanced oxidation processes (AOPs), such as those involving UV light in combination with persulfate or iron, have shown promise in degrading PFOA in laboratory settings.[8][18] These processes generate highly reactive radicals that can break the C-C and C-F bonds, leading to the degradation of PFOA. The primary degradation mechanism often involves decarboxylation followed by a series of reactions that shorten the perfluoroalkyl chain.[1][19]

Bioaccumulation and Biomagnification

PFOA has been shown to bioaccumulate in a variety of organisms, with a particular affinity for protein-rich tissues such as the liver, kidney, and blood serum, rather than fatty tissues.[10]

Table 3: Bioaccumulation and Bioconcentration Factors for PFOA

| Organism | Factor Type | Log Value | Value (L/kg) | Tissue | Reference |

| Fish (general) | BAF | 0.9 - 4.3 | 7.9 - 19,953 | Muscle | [11] |

| Fish (general) | BCF | - | 1,000 - 4,000 | Whole body | [4] |

| European Carp | BCF | - | 5.97 - 158 | Various organs | [10] |

| Freshwater Fish | BAF | 2.5 - 3.9 (for PFOS) | 316 - 7,943 | Muscle | [11] |

BAF (Bioaccumulation Factor) considers uptake from all environmental sources, while BCF (Bioconcentration Factor) considers uptake from water only.

Evidence for biomagnification of PFOA in aquatic food webs is still being debated, with some studies showing an increase in concentration with trophic level, while others do not.[11]

Experimental Protocols

Standardized methods are crucial for the accurate assessment of the environmental fate and transport of APFO/PFOA. The following are generalized protocols for key experiments, based on methodologies reported in the scientific literature.

Soil Sorption (Batch Equilibrium Method)

This protocol, based on OECD Guideline 106, determines the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc).

-

Soil Preparation: Air-dry and sieve representative soil samples. Characterize the soil for properties such as organic carbon content, pH, and texture.

-

Solution Preparation: Prepare a stock solution of APFO/PFOA in a background electrolyte solution (e.g., 0.01 M CaCl₂). Create a series of dilutions to cover a range of environmentally relevant concentrations.

-

Equilibration: Add a known mass of soil to centrifuge tubes. Add a specific volume of the PFOA solution to each tube. Include control samples without soil to account for any loss of the compound not due to sorption.

-

Shaking: Agitate the tubes on a shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Separation: Centrifuge the tubes to separate the solid and aqueous phases.

-

Analysis: Carefully collect the supernatant and analyze the PFOA concentration using a validated analytical method (e.g., LC-MS/MS).

-

Calculation: Calculate the amount of PFOA sorbed to the soil by the difference between the initial and equilibrium concentrations in the aqueous phase. Determine Kd and Koc values.[4]

Biodegradation in Water (Shake Flask Method)

This protocol is a screening test for aerobic biodegradation based on principles from OECD Guideline 301.

-

Inoculum Preparation: Collect an inoculum from a relevant environmental source, such as activated sludge from a wastewater treatment plant.

-

Medium Preparation: Prepare a mineral salts medium containing all essential nutrients for microbial growth, excluding a carbon source.

-

Test Setup: In flasks, combine the mineral medium, the inoculum, and a known concentration of PFOA as the sole carbon source. Include control flasks (inoculum only, PFOA only) and a reference compound known to be biodegradable.

-

Incubation: Incubate the flasks under aerobic conditions (e.g., on a shaker at a constant temperature) in the dark to prevent photodegradation.

-

Sampling and Analysis: Periodically take samples from the flasks and analyze for the disappearance of PFOA and the formation of potential degradation products using LC-MS/MS. Monitor for the release of fluoride (B91410) ions as an indicator of defluorination.

-

Evaluation: Calculate the percentage of PFOA degradation over time.[11][16]

Analytical Determination in Environmental Samples

The standard method for the analysis of PFOA in water and soil involves Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Water Sample Preparation:

-

Filter the water sample.

-

Add an isotopically labeled internal standard.

-

Pass the sample through a conditioned Weak Anion Exchange (WAX) SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the PFOA with a basic solvent (e.g., ammoniated methanol).

-

Concentrate the eluate under a stream of nitrogen.

-

Reconstitute in a suitable solvent for LC-MS/MS analysis.[5][20]

Soil Sample Preparation:

-

Air-dry and sieve the soil sample.

-

Add an isotopically labeled internal standard.

-

Extract the PFOA from the soil using a suitable solvent (e.g., methanol) via shaking or sonication.

-

Centrifuge and collect the supernatant.

-

The extract may require cleanup using SPE as described for water samples.

-

Concentrate and reconstitute the final extract for analysis.[21][22]

Conclusion

The environmental fate and transport of this compound are characterized by its rapid dissociation to the highly persistent and mobile PFOA anion. Its resistance to degradation, potential for long-range transport, and ability to bioaccumulate underscore the importance of understanding its environmental behavior. This technical guide provides a foundational resource for professionals working to address the challenges posed by this class of compounds, offering key data and methodological insights to support ongoing research and the development of effective mitigation and remediation strategies.

References

- 1. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PFAS and Precursor Bioaccumulation in Freshwater Recreational Fish: Implications for Fish Advisories - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. COLUMN VERSUS BATCH METHODS FOR MEASURING PFOS AND PFOA SORPTION TO GEOMEDIA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. lcms.cz [lcms.cz]

- 8. pure.au.dk [pure.au.dk]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cem.de [cem.de]

- 13. pubs.acs.org [pubs.acs.org]

- 14. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 15. rivm.nl [rivm.nl]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mn-net.com [mn-net.com]

- 21. www2.gov.bc.ca [www2.gov.bc.ca]

- 22. alsenvironmental.co.uk [alsenvironmental.co.uk]

The Bioaccumulation Potential of Ammonium Perfluorooctanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bioaccumulation potential of ammonium (B1175870) perfluorooctanoate (APFO), a salt that readily dissociates to perfluorooctanoic acid (PFOA) in environmental and biological systems. This document summarizes key quantitative data, details experimental methodologies for assessing bioaccumulation, and visualizes the core signaling pathways affected by PFOA.

Executive Summary

Ammonium perfluorooctanoate (APFO), and its dissociation product PFOA, are persistent environmental contaminants with a notable potential for bioaccumulation, particularly in higher trophic organisms. PFOA exhibits a strong affinity for proteins, leading to its accumulation in protein-rich tissues such as the liver, blood serum, and kidneys, rather than fatty tissues.[1] Its long biological half-life in humans, estimated to be between 2 to 4 years, underscores its persistence in the body.[2] While bioconcentration in aquatic organisms is generally considered low to moderate, biomagnification in terrestrial and marine mammals has been observed, posing a potential risk to organisms at the top of the food chain.[3] PFOA is not known to be metabolized or biotransformed in the body.[4] This guide synthesizes the available quantitative data on the bioaccumulation of PFOA and the experimental methods used to derive these metrics. Furthermore, it elucidates key molecular signaling pathways that are disrupted by PFOA exposure.

Quantitative Bioaccumulation Data

The bioaccumulation potential of a chemical is characterized by several key metrics: the Bioconcentration Factor (BCF), the Bioaccumulation Factor (BAF), and the Biomagnification Factor (BMF). The toxicokinetics, particularly the biological half-life, also provides critical insight into a substance's persistence in an organism.

Toxicokinetics: Biological Half-Life

PFOA exhibits significant inter-species and sex-dependent differences in its biological half-life.[4] In humans, the half-life is considerably longer than in most experimental animal models.[5]

| Species | Sex | Half-Life | Reference |

| Human | Male & Female | 2-4 years | [2] |

| Human | Male | 2.83 years | [4] |

| Human | Female | 2.04 years | [4] |

| Cynomolgus Monkey | Male | 13.6 - 35.3 days | |

| Cynomolgus Monkey | Female | 26.8 - 41.7 days | |

| Rat | Male | 215 hours | [6] |

| Rat | Female | 2.75 hours | [6] |

| Mouse | Male & Female | 16-22 days | [2] |

| Hamster | Male | >99% excreted in 120h | [7] |

| Hamster | Female | 60% excreted in 120h | [7] |

| Rabbit | Male & Female | >99% excreted in 168h | [7] |

Bioconcentration Factor (BCF)

The BCF is a measure of a chemical's accumulation in an aquatic organism from the surrounding water. BCF values for PFOA in fish are generally low to moderate.

| Species | Tissue | BCF Value (L/kg) | Exposure Concentration | Duration | Reference |

| Common Carp (B13450389) (Cyprinus carpio) | Gallbladder | 158 | 10 µg/L | 14 weeks | [8] |

| Common Carp (Cyprinus carpio) | Kidney | 80.3 | 100 µg/L | 14 weeks | [8] |

| Common Carp (Cyprinus carpio) | Whole Body | 3.2 - 9.4 | Not Specified | 28 days | [8] |

| Rainbow Trout (Oncorhynchus mykiss) | Carcass | 930 | Not Specified | Not Specified | [9] |

| Rainbow Trout (Oncorhynchus mykiss) | Liver | 2,390 | Not Specified | Not Specified | [9] |

| Rainbow Trout (Oncorhynchus mykiss) | Blood | 1,740 | Not Specified | Not Specified | [9] |

Bioaccumulation Factor (BAF)

The BAF considers the uptake of a chemical from all environmental sources, including water, food, and sediment.

| Organism | Tissue | Log BAF (L/kg ww) | Reference |

| Fish (Teleostei) | Whole Body | 2.16 (median) | [10] |

| Bivalves | Not Specified | Data available | [10] |

| Crustaceans | Not Specified | Data available | [10] |

Biomagnification Factor (BMF)

The BMF describes the increase in the concentration of a substance at successively higher levels in a food web. While PFOA does not consistently biomagnify in all food webs, some studies have indicated its potential for trophic magnification, particularly in air-breathing animals.

| Food Web | Predator | Prey | BMF | Trophic Magnification Factor (TMF) | Reference |

| Urban Terrestrial Avian Food Web | Not Specified | Not Specified | Not biomagnifying | ~1 | [2][11] |

| Arctic Marine Wildlife | Mammal | Not Specified | 0.7 (PFOA) | Not Specified | [9] |

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of bioaccumulation potential. The following sections detail the typical experimental protocols for determining BCF, BAF, and BMF.

Bioconcentration Factor (BCF) Determination in Fish (Following OECD Guideline 305)

The OECD Guideline 305 for testing chemicals provides a framework for assessing bioaccumulation in fish through aqueous and dietary exposure.[9]

Objective: To determine the uptake and depuration kinetics of a test substance in fish from water and to calculate the steady-state BCF.

Test Organism: A recommended fish species such as Zebrafish (Danio rerio), Fathead minnow (Pimephales promelas), or Common carp (Cyprinus carpio).[12]

Experimental Setup:

-

Acclimation: Fish are acclimated to laboratory conditions for at least two weeks, during which mortality rates are monitored.[12]

-

Test System: A flow-through system is preferred to maintain a constant concentration of the test substance. Semi-static systems are also permissible.

-

Test Substance Preparation: A stock solution of the test chemical is prepared. For substances with low water solubility, a solvent may be used, but its concentration should be minimized.[12]

-

Uptake Phase:

-

Fish are exposed to a constant, sublethal concentration of the test substance in the water.

-

The duration of the uptake phase is typically 28 days but can be extended if a steady state is not reached.[9]

-

Water and fish samples are collected at regular intervals to measure the concentration of the test substance.

-

-

Depuration Phase:

-

After the uptake phase, the remaining fish are transferred to clean, untreated water.

-

Fish and water samples are collected at intervals to measure the elimination of the test substance.

-

-

Analysis: The concentrations of the test substance in fish tissue and water are determined using appropriate analytical methods, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The BCF is calculated as the ratio of the concentration of the chemical in the fish (at steady state) to the concentration in the water. Kinetic BCF can also be calculated from the uptake and depuration rate constants.

Bioaccumulation Factor (BAF) Determination

BAF studies are often conducted in field settings or complex mesocosms to account for multiple exposure routes.

Objective: To determine the accumulation of a substance in an organism from all relevant environmental exposure pathways.

Methodology:

-

Site Selection: A study site with known contamination of the test substance is selected.

-

Sample Collection: Samples of the target organism, as well as relevant environmental media (water, sediment, and potential food sources), are collected from the same location.

-

Trophic Level Analysis: Stable isotope analysis (e.g., δ¹⁵N) is often used to determine the trophic level of the collected organisms.

-

Chemical Analysis: Concentrations of the test substance in all collected samples are quantified.

-

BAF Calculation: The BAF is calculated as the concentration of the substance in the organism divided by its concentration in the surrounding ambient water.

Biomagnification Factor (BMF) Determination

BMF studies focus on the transfer of a substance between trophic levels in a food web.

Objective: To quantify the increase in the concentration of a substance from prey to predator.

Methodology:

-

Food Web Characterization: A specific food web is identified, and key predator-prey relationships are established.

-

Sample Collection: Samples of organisms from different trophic levels within the food web are collected.

-

Chemical and Trophic Analysis: Concentrations of the test substance and stable isotopes (for trophic level determination) are measured in the collected organisms.

-

BMF Calculation: The BMF is calculated as the concentration of the substance in the predator divided by the concentration in its prey.[6] Trophic Magnification Factors (TMFs) can also be calculated by regressing the log-transformed, lipid- or protein-normalized concentrations of the substance against the trophic level of the organisms. A TMF greater than 1 indicates biomagnification.[2][11]

Signaling Pathway Disruptions

PFOA has been shown to interfere with several critical cellular signaling pathways, which may contribute to its toxic effects.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Pathway

PFOA is a known activator of PPARα, a nuclear receptor that plays a key role in lipid metabolism.[5][13] Activation of this pathway can lead to changes in the expression of genes involved in fatty acid oxidation.[14]

Caption: PFOA activation of the PPARα signaling pathway.

Transforming Growth Factor-Beta (TGF-β)/SMAD Signaling Pathway

Studies have indicated that PFOA exposure can modulate the TGF-β/SMAD signaling pathway, which is crucial for regulating cell growth, differentiation, and apoptosis.[3]

Caption: Modulation of the TGF-β/SMAD signaling pathway by PFOA.

SIRT1/FOXO1-SOD2 Signaling Pathway

PFOA exposure has been linked to the downregulation of the SIRT1/FOXO1-SOD2 signaling pathway, which is involved in mitochondrial function and antioxidant defense. This disruption can lead to increased oxidative stress and apoptosis.

Caption: PFOA-induced disruption of the SIRT1/FOXO1-SOD2 pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Developing Methods for Assessing Trophic Magnification of Perfluoroalkyl Substances within an Urban Terrestrial Avian Food Web - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 4. oecd.org [oecd.org]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. oecd.org [oecd.org]

- 10. product.enhesa.com [product.enhesa.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition Products of Ammonium Perfluorooctanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) perfluorooctanoate (APFO), a salt of perfluorooctanoic acid (PFOA), has been widely used as a processing aid in the production of fluoropolymers. Understanding its thermal decomposition behavior is of critical importance for industrial processing, environmental remediation, and risk assessment. This technical guide provides a comprehensive overview of the thermal decomposition products of APFO, detailing the experimental methodologies used for their identification and quantification, and presenting the underlying reaction mechanisms.

Executive Summary of Thermal Decomposition Products

The thermal decomposition of ammonium perfluorooctanoate is a rapid process at elevated temperatures, proceeding cleanly via first-order kinetics.[1][2] The primary decomposition products are 1-H-perfluoroheptane, carbon dioxide, and ammonia.[1][3] Minor byproducts, including branched isomers of 1-H-perfluoroheptane and perfluoro-1-heptene, have also been reported.[1][2] The decomposition is essentially complete within minutes at temperatures in the range of 196-234°C and has a half-life of less than 0.2 seconds at 350°C.[1]

Quantitative Data on Decomposition Products

While precise quantitative yields of all decomposition products across a range of temperatures are not extensively detailed in the available literature, the primary decomposition pathway is well-established. The following table summarizes the known products and their qualitative yields.

| Temperature Range (°C) | Atmosphere | Major Products (>90%) | Minor Products (<10%) | Analytical Method(s) | Reference(s) |

| 196 - 234 | Inert | 1-H-perfluoroheptane, Carbon Dioxide, Ammonia | Branched isomers of 1-H-perfluoroheptane | High-Temperature Gas-Phase NMR Spectroscopy | [1] |

| >350 | Inert | 1-H-perfluoroheptane, Carbon Dioxide, Ammonia | Not specified | Not specified | [3] |

| General Pyrolysis | Inert | Not specified | Perfluoro-1-heptene | Not specified | [2] |

Experimental Protocols

The primary analytical technique for studying the thermal decomposition of APFO has been high-temperature gas-phase Nuclear Magnetic Resonance (NMR) spectroscopy. Other relevant techniques include Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

High-Temperature Gas-Phase NMR Spectroscopy

This method allows for the in-situ monitoring of the decomposition process and the identification and quantification of volatile products.

-

Sample Preparation: A small, precisely weighed amount of APFO (e.g., 10-50 mg) is placed in a sealed NMR tube, typically made of quartz or borosilicate glass to withstand high temperatures. The tube is then evacuated and sealed.

-

Instrumentation: A high-resolution NMR spectrometer equipped with a high-temperature probe is used.

-

Experimental Parameters (Typical):

-

Nucleus: ¹⁹F and ¹H are the most relevant nuclei for observing the fluorinated products and any hydro-containing species.

-

Temperature Range: 196°C to 234°C for kinetic studies.[1]

-

Acquisition: Single-pulse experiments are typically used. To ensure quantitative results, the relaxation delay between pulses should be at least five times the longest spin-lattice relaxation time (T₁) of the nuclei of interest.

-

Data Analysis: The concentration of reactants and products over time is determined by integrating the corresponding signals in the NMR spectra. This data is then used to determine the reaction kinetics.

-

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

TGA-MS provides information on the mass loss of the sample as a function of temperature, while the MS identifies the evolved gases.

-

Sample Preparation: A small amount of APFO is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: A thermogravimetric analyzer is coupled to a mass spectrometer via a heated transfer line.

-

Experimental Parameters (Typical):

-

Heating Rate: A controlled heating rate, for example, 10°C/min, is applied.

-

Temperature Range: From ambient temperature up to 500°C or higher.

-

Atmosphere: The experiment can be conducted under an inert atmosphere (e.g., nitrogen, argon) or an oxidative atmosphere (e.g., air) to study the effect on decomposition products.

-

MS Analysis: The mass spectrometer is set to scan a relevant mass-to-charge (m/z) ratio range to detect the expected decomposition products.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is used to separate and identify the volatile and semi-volatile products of thermal decomposition.

-

Sample Preparation: A small amount of APFO is placed in a pyrolysis tube.

-

Instrumentation: A pyrolyzer is directly coupled to the injector of a gas chromatograph-mass spectrometer.

-

Experimental Parameters (Typical):

-

Pyrolysis Temperature: A specific temperature or a temperature program is applied to the sample.

-

GC Separation: A capillary column suitable for separating fluorinated compounds is used. A temperature-programmed elution is typically employed.

-

MS Detection: Electron ionization (EI) is commonly used to generate mass spectra, which are then compared to spectral libraries for compound identification.

-

Signaling Pathways and Logical Relationships

Primary Thermal Decomposition Pathway of APFO

The main thermal decomposition of this compound proceeds through a proton transfer mechanism, leading to the formation of perfluorooctanoic acid and ammonia, followed by the decarboxylation of the acid.

Experimental Workflow for APFO Thermal Decomposition Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of APFO thermal decomposition products.

Postulated Formation of Minor Byproducts

The formation of perfluoro-1-heptene is thought to occur via the elimination of hydrogen fluoride (B91410) from 1-H-perfluoroheptane or through an alternative decomposition pathway of the perfluorooctanoate anion.

Influence of Atmosphere

While specific studies on the influence of different atmospheres on the thermal decomposition of APFO are limited, the broader literature on per- and polyfluoroalkyl substances (PFAS) suggests that the presence of oxygen can lead to the formation of different products. In an inert atmosphere (pyrolysis), the primary products are as described above. In an oxidizing atmosphere (combustion), the formation of carbonyl fluoride (COF₂) and shorter-chain perfluorocarboxylic acids (PFCAs) is possible, alongside the complete mineralization to carbon dioxide and hydrogen fluoride at sufficiently high temperatures.[4]

Conclusion

The thermal decomposition of this compound is a well-defined process that primarily yields 1-H-perfluoroheptane, carbon dioxide, and ammonia. The kinetics and major products have been elucidated, primarily through the use of high-temperature gas-phase NMR spectroscopy. While the main decomposition pathway is clear, further research would be beneficial to quantify the yields of minor byproducts and to fully understand the influence of different atmospheric conditions on the product distribution. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and scientists in this field.

References

An In-depth Technical Guide on the Interaction of Ammonium Perfluorooctanoate (APFO) with Soil and Sediment Matrices

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core interactions between ammonium (B1175870) perfluorooctanoate (APFO), primarily in its dissociated form as perfluorooctanoic acid (PFOA), and soil and sediment matrices. This document synthesizes key research findings on sorption mechanisms, influencing factors, and experimental methodologies, presenting quantitative data in a structured format for ease of comparison and use in environmental fate and transport modeling.

Introduction: The Environmental Significance of APFO

Ammonium perfluorooctanoate (APFO) is a salt of the perfluoroalkyl acid (PFAA), perfluorooctanoic acid (PFOA). Due to its widespread use in industrial processes and consumer products, APFO and other per- and polyfluoroalkyl substances (PFAS) have become ubiquitous environmental contaminants.[1][2] Understanding the interaction of these persistent "forever chemicals" with soil and sediment is crucial for assessing their environmental fate, transport, and potential risks to ecosystems and human health.[3][4]

Soils and sediments act as major reservoirs for PFOA in the terrestrial and aquatic environments.[2] The sorption processes that govern the partitioning of PFOA between the solid and aqueous phases are complex and influenced by a variety of factors related to both the chemical properties of PFOA and the physicochemical characteristics of the soil or sediment.[5][6]

Core Sorption Mechanisms of PFOA in Soil and Sediment

The retention of PFOA in soil and sediment is primarily governed by a combination of hydrophobic and electrostatic interactions.[7]

-

Hydrophobic Interactions: The long, fluorinated carbon tail of the PFOA molecule is hydrophobic and tends to partition out of the aqueous phase and associate with hydrophobic domains within the soil matrix, particularly soil organic matter (SOM).[7][8] The strength of this interaction generally increases with the length of the perfluorinated carbon chain.[3][9]

-

Electrostatic Interactions: The carboxylic acid head group of PFOA is anionic at typical environmental pH levels. This anionic head can interact with positively charged sites on soil minerals, such as iron and aluminum oxides and the edges of clay minerals.[7] This interaction is highly dependent on the soil pH, as a lower pH can increase the number of positively charged sites on mineral surfaces, thereby enhancing sorption.[6][9]

-

Other Potential Mechanisms: While hydrophobic and electrostatic interactions are dominant, other mechanisms such as ligand exchange and hydrogen bonding may also play a role in PFOA sorption, though their significance is considered to be less pronounced.[7]

Quantitative Data on PFOA Sorption

The extent of PFOA sorption to soil and sediment is quantified using the soil-water partitioning coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). These coefficients are essential for modeling the transport and fate of PFOA in the environment.

Table 1: Soil-Water Partitioning Coefficients (Kd) for PFOA in Various Soil and Sediment Types

| Soil/Sediment Type | Kd (L/kg) Range | Reference |

| Various Mineral Soils | 0.6 - 9 | [9] |

| Wetland Soils | Not specified, but Kd increases with organic carbon content | [10] |

| Agricultural Soil Fractions | Varies by fraction size, with higher sorption in finer fractions | [8][11] |

| Historically AFFF Contaminated Soil | 0.2 - 138 (for a range of PFAS including PFOA) | [12] |

Table 2: Organic Carbon-Normalized Sorption Coefficients (Koc) for PFOA

| Matrix | log Koc Range | Reference |

| Laboratory Experiments (average) | ~2.8 | [4] |

| Field Situation (effective) | ~3.7 | [4] |

| Various Sediments | 2.25 - 2.29 | [13] |

Key Factors Influencing PFOA Sorption

The sorption of PFOA to soil and sediment is a multifaceted process influenced by several key factors:

-

Soil Organic Matter (SOM): SOM is a primary driver of hydrophobic interactions. Generally, soils with higher organic carbon content exhibit greater sorption of PFOA.[5][8][10]

-

Soil pH: pH affects the surface charge of soil minerals and the speciation of PFOA. Lower pH values tend to increase PFOA sorption by protonating mineral surfaces, which enhances electrostatic attraction with the anionic PFOA molecule.[6][9]

-

Clay and Mineral Content: The type and amount of clay minerals and metal oxides (e.g., iron and aluminum oxides) influence the availability of positively charged sites for electrostatic interactions.[7]

-

Ionic Strength of the Soil Solution: The presence of cations in the soil solution can impact the electrostatic interactions between PFOA and soil particles.[1]

Experimental Protocols for Studying PFOA-Soil Interaction

Batch Sorption Experiments

Batch sorption experiments are a common laboratory method used to determine the partitioning of PFOA between soil/sediment and water at equilibrium.

Protocol Overview:

-

Soil/Sediment Preparation: The soil or sediment sample is typically air-dried and sieved to remove large debris.

-

Spiking: A known mass of the soil/sediment is placed in a centrifuge tube with a solution of known PFOA concentration. The solution is often a buffered electrolyte solution (e.g., CaCl2) to maintain a constant ionic strength.

-

Equilibration: The tubes are agitated (e.g., on a shaker table) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Separation: The solid and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of PFOA remaining in the aqueous phase is measured using analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Calculation: The amount of PFOA sorbed to the solid phase is calculated by the difference between the initial and final aqueous concentrations. The Kd value is then calculated as the ratio of the PFOA concentration in the soil (mg/kg) to the concentration in the water (mg/L) at equilibrium.

Analytical Methodology: US EPA Method 1633

The US Environmental Protection Agency (EPA) Method 1633 is a validated method for the analysis of 40 PFAS compounds, including PFOA, in various matrices, including soil and sediment.[14][15]

Key Steps of EPA Method 1633 for Soil/Sediment:

-

Sample Preparation and Extraction:

-

A known mass of the solid sample is spiked with isotopically labeled internal standards.

-

The sample is extracted with a solvent, typically methanol.[16]

-

The extract is then subjected to solid-phase extraction (SPE) using a weak anion exchange (WAX) cartridge for cleanup and concentration.[14] Graphitized carbon black (GCB) may also be used for further cleanup.

-

-

Instrumental Analysis:

-

The final extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16]

-

The LC separates the different PFAS compounds, and the MS/MS provides sensitive and selective detection and quantification.

-

Quantification is performed using the isotope dilution method, which corrects for matrix effects and variations in instrument response.

-

Visualizations of Core Concepts

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key processes and relationships involved in the interaction of PFOA with soil and sediment matrices.

Caption: Dominant sorption mechanisms of PFOA in soil.

Caption: Conceptual model of PFOA fate and transport.

Caption: Workflow for PFAS analysis in soil (EPA 1633).

Conclusion

The interaction of APFO (as PFOA) with soil and sediment is a critical process that dictates its environmental mobility and bioavailability. Sorption is primarily controlled by a combination of hydrophobic interactions with soil organic matter and electrostatic interactions with mineral surfaces. The extent of this sorption is influenced by key environmental factors such as organic carbon content and pH. Standardized experimental protocols, such as batch sorption tests and US EPA Method 1633, are essential for accurately quantifying these interactions and informing environmental risk assessments and remediation strategies. Further research is needed to fully elucidate the complex interplay of factors affecting PFOA's behavior in diverse and heterogeneous soil and sediment systems.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nccoast.org [nccoast.org]

- 4. Perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) in surface waters, sediments, soils and wastewater - A review on concentrations and distribution coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sorption Coefficients (Kd) for Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS), and supporting soil properties at a 250-meter resolution, based on 30-meter resolution data from the Polaris Soils database | U.S. Geological Survey [usgs.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. repository.eduhk.hk [repository.eduhk.hk]

- 9. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. measurlabs.com [measurlabs.com]

- 16. www2.gov.bc.ca [www2.gov.bc.ca]

The Physicochemical Profile of Ammonium Perfluorooctanoate (APFO): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Ammonium (B1175870) Perfluorooctanoate (APFO), a salt of the well-studied perfluorooctanoic acid (PFOA). Due to their close relationship and the prevalence of PFOA data in the literature, this guide will address both compounds, with a clear distinction where necessary. The information presented herein is intended to serve as a foundational resource for professionals engaged in research, environmental science, and drug development.

Core Physical and Chemical Characteristics

APFO is the ammonium salt of PFOA and shares many of its fundamental properties, particularly in aqueous solutions where it dissociates to the perfluorooctanoate anion. The physicochemical properties of these compounds are critical for understanding their environmental fate, transport, and biological interactions.

General Properties

Ammonium perfluorooctanoate is a white to off-white powder.[1] As a fluorosurfactant, its structure comprises a hydrophobic and lipophobic perfluorinated tail and a hydrophilic carboxylate head group.[2] This amphiphilic nature dictates its behavior at interfaces and in solution.[3]

Quantitative Physicochemical Data

The following tables summarize the key quantitative physical and chemical data for APFO and PFOA, compiled from various sources. It is important to note that reported values can vary depending on the experimental conditions and methods employed.

Table 1: Physical Properties of APFO and PFOA

| Property | APFO | PFOA |

| Molecular Formula | C₈H₄F₁₅NO₂[4] | C₈HF₁₅O₂[1] |

| Molecular Weight | 431.10 g/mol [4] | 414.07 g/mol [5] |

| Physical Form | Solid[6] | White to off-white powder[1] |

| Melting Point | 165 °C (decomposes)[6] | 40-55 °C[2][6] |

| Boiling Point | Decomposes[6] | 189-192.4 °C[1][2][6] |

| Vapor Pressure | ≤ 0.012 Pa (at 20°C)[6] | 4.2 Pa (at 25°C)[6] |

| Density | Not available | 1.792 g/cm³ (at 20°C)[1] |

Table 2: Chemical Properties of APFO and PFOA in Aqueous Systems

| Property | APFO | PFOA |

| Water Solubility | 14,200 - 47,000 mg/L[6][7] | 3,727 - 9,500 mg/L[1][2][6][8] |

| pKa | Not directly applicable (salt) | -0.5 to 3.8[9][10][11] |

| Log Kₒw (Octanol-Water Partition Coefficient) | Not available | 1.92 - 2.59 (anionic form)[5] |

| Critical Micelle Concentration (CMC) | 4,900 - 12,700 mg/L[7] | Not typically reached at solubility limit[7] |

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of APFO and PFOA, based on established OECD guidelines and standard laboratory practices.

Determination of Melting Point (Based on OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs.

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the initial to the final stage of melting is observed.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with a liquid bath or a metal block heater)

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer or temperature sensor

Procedure:

-

A small amount of the finely powdered dry substance is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in the heating block or liquid bath of the melting point apparatus, adjacent to the temperature sensor.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first signs of melting are observed and the temperature at which the substance is completely molten are recorded as the melting range.

Determination of Boiling Point (Based on OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Principle: The substance is heated, and the temperature at which it boils is recorded. For substances that decompose, this method may not be suitable.

Apparatus:

-

Distillation flask or a small test tube

-

Condenser (for distillation method)

-

Capillary tube (sealed at one end, for Siwoloboff method)

-

Heating mantle or oil bath

-

Calibrated thermometer

Procedure (Siwoloboff Method):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed with the open end down into the liquid.

-

The test tube is attached to a thermometer and heated in a liquid bath.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Vapor Pressure (Based on OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.

Principle: Various methods can be employed, including the static method, dynamic (ebulliometric) method, or the Knudsen effusion method for low vapor pressures.

Procedure (Static Method):

-

A known amount of the substance is placed in a thermostated sample vessel connected to a pressure measuring device.

-

The vessel is evacuated to remove air.

-

The temperature of the sample is controlled, and the pressure is measured once equilibrium is established.

-

Measurements are taken at various temperatures to establish a vapor pressure curve.

Determination of Water Solubility (Based on OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.

Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined analytically.

Apparatus:

-

Thermostated shaker or stirrer

-

Centrifuge or filtration apparatus

-

Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure (Flask Method):

-

An excess amount of the substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved substance.

-

The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as EPA Method 537.1 for PFAS.[2][7][9]

Determination of the Dissociation Constant (pKa) (Based on OECD Guideline 112)

The pKa is a measure of the strength of an acid in solution.

Principle: The pKa is determined by measuring the pH of a solution containing known concentrations of the acidic and conjugate base forms of the substance, often through titration.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Titration vessel

-

Magnetic stirrer

Procedure (Titration Method):

-

A known amount of the acidic form of the substance (PFOA) is dissolved in water.

-

A standardized solution of a strong base (e.g., NaOH) is added incrementally from a burette.

-

The pH of the solution is measured after each addition of the base.

-

A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.

Determination of the Octanol-Water Partition Coefficient (Log Kₒw) (Based on OECD Guideline 107)

The octanol-water partition coefficient is a measure of the lipophilicity of a substance.

Principle: The substance is partitioned between n-octanol and water at a constant temperature. The concentration of the substance in both phases is then measured to determine the partition coefficient.

Apparatus:

-

Separatory funnel or centrifuge tubes

-

Shaker or vortex mixer

-

Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure (Shake-Flask Method):

-

n-Octanol and water are mutually saturated before the experiment.

-

A known amount of the substance is dissolved in either the water-saturated octanol (B41247) or the octanol-saturated water.

-

The two phases are mixed in a separatory funnel and shaken until equilibrium is reached.

-

The phases are separated by centrifugation if necessary.

-

The concentration of the substance in each phase is determined analytically.

-

The Kₒw is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for APFO/PFOA analysis and a simplified signaling pathway associated with PFOA toxicity.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. PFAS Analysis by U.S. EPA Method 537.1 for Drinking Water [restek.com]

- 3. epa.gov [epa.gov]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. laboratuar.com [laboratuar.com]

- 7. agilent.com [agilent.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sciex.com [sciex.com]

- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Environmental Degradation of Ammonium Perfluorooctanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) perfluorooctanoate (APFO), a salt of perfluorooctanoic acid (PFOA), is a persistent environmental contaminant of significant concern due to its widespread use, resistance to natural degradation, and potential adverse health effects. This technical guide provides an in-depth overview of the known environmental degradation pathways of APFO/PFOA, focusing on biotic and abiotic mechanisms. It is intended to serve as a comprehensive resource for researchers and professionals working on the environmental fate and remediation of this compound.

Introduction to APFO and its Environmental Significance

Ammonium perfluorooctanoate is an ammonium salt of perfluorooctanoic acid. In aqueous environments, it readily dissociates into the perfluorooctanoate anion (PFOA) and the ammonium cation. PFOA is characterized by a stable structure consisting of a seven-carbon perfluorinated chain and a carboxylic acid head group. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, rendering PFOA highly resistant to chemical, thermal, and biological degradation. This persistence leads to its accumulation in various environmental compartments, including water, soil, and living organisms.

Biotic Degradation Pathways

While PFOA is generally considered recalcitrant to microbial degradation, some studies have demonstrated that certain microorganisms can transform it, albeit slowly.

Microbial Degradation of PFOA

Several bacterial strains have been identified that are capable of degrading PFOA under specific conditions. Notably, strains of Pseudomonas have shown the ability to biotransform PFOA. For instance, Pseudomonas aeruginosa and Pseudomonas putida have been reported to degrade PFOA, leading to the formation of shorter-chain perfluorinated carboxylic acids (PFCAs) as intermediate products.[1] The proposed mechanism involves the stepwise removal of CF2 groups, a process often referred to as "unzipping".[2]

The biodegradation of PFOA by Pseudomonas species has been observed to produce intermediates such as perfluoroheptanoic acid (PFHpA), perfluorohexanoic acid (PFHxA), and perfluoropentanoic acid (PFPeA).[1][2]

Quantitative Data on Biotic Degradation

The efficiency of microbial degradation of PFOA varies depending on the microbial strain and environmental conditions. The following table summarizes key quantitative data from relevant studies.

| Microbial Strain | Initial PFOA Concentration | Incubation Time (hours) | Degradation (%) | Intermediate Products Detected | Reference |

| Pseudomonas aeruginosa | 0.1 mg/L | 96 | 27.9 | PFHxA | [1] |

| Pseudomonas putida | 0.1 mg/L | 96 | 19.0 | PFPeA, PFHxA, PFHpA | [1] |

Abiotic Degradation Pathways

Due to the limited success of bioremediation, various abiotic technologies have been explored for the degradation of PFOA. These methods aim to break the strong C-F bond through the input of energy in different forms.

Sonochemical Degradation

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation, creating localized hot spots with extremely high temperatures and pressures. This process leads to the pyrolysis of PFOA at the bubble-water interface. The degradation of PFOA via sonolysis has been shown to be effective, with the rate influenced by factors such as pH, dissolved gases, and the presence of other ions.[3][4] The addition of catalysts like periodate (B1199274) (PI) can significantly enhance the degradation efficiency.[3][5]

Experimental Protocol: Sonochemical Degradation of PFOA

-

Reactor Setup: A temperature-controlled glass reactor equipped with a high-frequency ultrasonic transducer.

-

PFOA Solution: Prepare a stock solution of PFOA in Milli-Q water at a desired concentration (e.g., 100 µM).

-

Sonication Parameters: Apply ultrasound at a specific frequency (e.g., 500 kHz) and power density.[6] The solution is typically sparged with a specific gas (e.g., argon) to control the dissolved gas content.

-

Additives (optional): To enhance degradation, an oxidizing agent like periodate can be added to the solution.[3][5]

-

Sampling and Analysis: Withdraw samples at regular intervals. Analyze the concentration of PFOA and its degradation products using liquid chromatography-mass spectrometry (LC-MS). Fluoride ion concentration can be measured using an ion-selective electrode.

Photochemical and Photocatalytic Degradation

Photochemical methods involve the use of light to initiate the degradation of PFOA. Direct photolysis with high-energy UV light can break the C-C bond between the perfluoroalkyl chain and the carboxyl group.[7] However, the efficiency is often low. Photocatalysis, which employs semiconductor materials like titanium dioxide (TiO2) or bismuth oxybromide (BiOBr), has shown greater promise.[8] Upon illumination, these materials generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and photogenerated holes (h+), which can attack and degrade PFOA.[8] The degradation proceeds through a stepwise loss of CF2 units, leading to shorter-chain PFCAs.[8]

Experimental Protocol: Photocatalytic Degradation of PFOA

-

Catalyst Preparation: Synthesize or obtain the desired photocatalyst (e.g., TiO2 nanoparticles).

-

Reactor Setup: A photochemical reactor equipped with a UV lamp (e.g., mercury lamp) and a stirring mechanism.

-

Reaction Mixture: Suspend the photocatalyst in an aqueous solution of PFOA at a specific concentration. Adjust the pH of the solution as needed.

-

Irradiation: Irradiate the mixture with UV light while stirring continuously.

-

Sampling and Analysis: Collect samples at different time points. Separate the catalyst from the solution by centrifugation or filtration. Analyze the supernatant for PFOA and its degradation products using LC-MS.

Thermal Degradation

Thermal degradation involves subjecting APFO to high temperatures. APFO is known to decompose at elevated temperatures. Studies have shown that APFO decomposes to 1-H-perfluoroheptane, carbon dioxide, and ammonia.[9][10] This process is relevant in industrial settings where products containing APFO are subjected to high-temperature processing, such as sintering.[10] The thermal decomposition of APFO has been studied using techniques like high-temperature gas-phase nuclear magnetic resonance (NMR) spectroscopy.[9][11]

Experimental Protocol: Thermal Degradation of APFO

-

Apparatus: A high-temperature reaction vessel, such as a sealed glass ampule for gas-phase NMR studies.[9]

-

Sample Preparation: A known quantity of dry APFO is placed in the reaction vessel.

-

Heating: The vessel is heated to a specific temperature range (e.g., 196-234 °C) in a controlled environment.[9]

-

Analysis: The decomposition products are analyzed in situ or after the reaction. For gas-phase studies, NMR spectroscopy can be used to identify and quantify the products.[9][11]

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of technologies that rely on the generation of highly reactive and non-selective radicals, primarily the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants. For PFOA, AOPs involving ozone, persulfate, and Fenton's reagent have been investigated.[12][13][14] These processes can be enhanced by UV irradiation or the use of catalysts. For example, persulfate-based AOPs, which generate sulfate (B86663) radicals (SO4•−), have shown promise in degrading PFOA.[12][15]

Summary of Degradation Intermediates and Final Products

Across the various degradation pathways, a common theme is the stepwise shortening of the perfluoroalkyl chain. The primary intermediate products are shorter-chain PFCAs. The ultimate goal of any degradation technology is the complete mineralization of PFOA to harmless inorganic products.

| Degradation Method | Typical Intermediate Products | Final Mineralization Products |

| Biotic | PFHpA, PFHxA, PFPeA | Further research needed |

| Sonochemical | Shorter-chain PFCAs | F-, CO2, SO4^2- (for PFOS) |

| Photochemical | Shorter-chain PFCAs | F-, CO2 |

| Thermal | 1-H-perfluoroheptane | CO2, NH3 |

| AOPs | Shorter-chain PFCAs | F-, CO2 |

Conclusion and Future Perspectives

The degradation of this compound in the environment is a complex challenge due to the remarkable stability of the perfluorooctanoate anion. While biotic degradation is limited, several abiotic technologies, including sonochemical, photochemical, and advanced oxidation processes, have demonstrated the potential to break down this persistent pollutant. The primary degradation mechanism involves the stepwise shortening of the perfluoroalkyl chain, leading to the formation of shorter-chain PFCAs and eventual mineralization.

Future research should focus on optimizing the efficiency of these degradation technologies, reducing their energy consumption and cost, and investigating the potential formation of toxic byproducts. A deeper understanding of the microbial pathways for PFOA degradation could also lead to the development of more effective bioremediation strategies. Combining different degradation methods may offer synergistic effects and provide a more robust solution for the removal of APFO and other per- and polyfluoroalkyl substances (PFAS) from the environment.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Efficient sonochemical degradation of perfluorooctanoic acid using periodate - PubMed [pubmed.ncbi.nlm.nih.gov]